1-[6-(Chloromethyl)pyridin-2-yl]ethanone
Overview
Description
1-[6-(Chloromethyl)pyridin-2-yl]ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[6-(Chloromethyl)pyridin-2-yl]ethanone can be synthesized through several methods. One common approach involves the chloromethylation of 2-acetylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with zinc chloride as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Chloromethyl)pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids and other oxidized compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-[6-(Chloromethyl)pyridin-2-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiviral properties.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(Hydroxymethyl)pyridin-2-yl]ethanone
- 1-[6-(Methoxymethyl)pyridin-2-yl]ethanone
- 1-[6-(Bromomethyl)pyridin-2-yl]ethanone
Uniqueness
1-[6-(Chloromethyl)pyridin-2-yl]ethanone is unique due to its chloromethyl group, which imparts specific reactivity and properties. This makes it particularly useful in substitution reactions and as an intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-[6-(chloromethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSTWSKIKGDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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